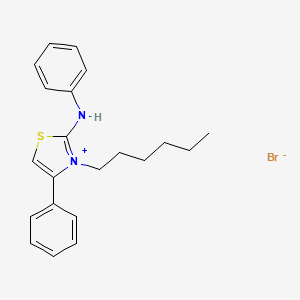

N-(3-hexyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzenaminium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

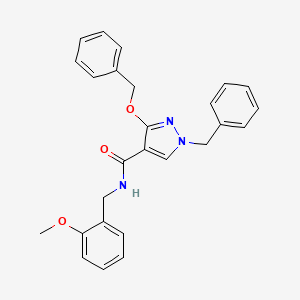

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest due to their biological activities. In the context of N-(3-hexyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzenaminium bromide, although not directly synthesized in the provided papers, related compounds have been synthesized through various methods. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides were prepared by base-catalyzed cyclization involving bromine and showed high-affinity inhibition of kynurenine 3-hydroxylase . Similarly, N-phenacylbenzothiazolium bromides were used in a metal-free diastereoselective [3 + 2] cycloaddition reaction with prochiral cyclopentene-1,3-diones . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. The X-ray structure, spectroscopic characterization, and DFT studies of a related compound, N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide, were performed to elucidate its geometry and electronic properties . These techniques could be applied to analyze the molecular structure of N-(3-hexyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzenaminium bromide to understand its conformational flexibility and electronic characteristics.

Chemical Reactions Analysis

Thiazole derivatives participate in various chemical reactions. For example, N-phenacylbenzothiazolium bromides undergo a stepwise 1,3-dipolar cycloaddition reaction with nitroalkenes to yield tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles . Additionally, an aerobic hydrolysis-cascade reaction with N-phenacylbenzothiazolium bromides leads to the formation of N-formyl-2-benzoyl benzothiazoline and 2-substituted benzothiazoles . These reactions highlight the reactivity of thiazole derivatives and could provide insights into the chemical behavior of N-(3-hexyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzenaminium bromide.

Physical and Chemical Properties Analysis

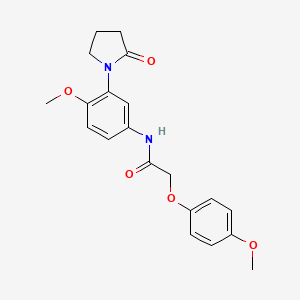

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The synthesis and antifungal activity of variously substituted N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides indicate that the substituents on the thiazole ring can affect the biological activity of these compounds . The properties of N-(3-hexyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)benzenaminium bromide, such as solubility, stability, and biological activity, would likely be influenced by its hexyl and phenyl substituents.

Aplicaciones Científicas De Investigación

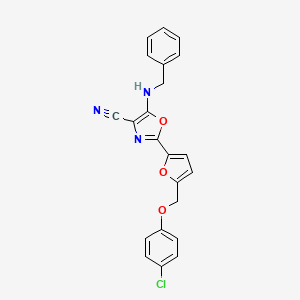

Photosensitizers for Photodynamic Therapy

One application of structurally similar compounds involves the development of photosensitizers for photodynamic therapy, a treatment modality for cancer. For instance, compounds with high singlet oxygen quantum yields have been synthesized and characterized, showcasing their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

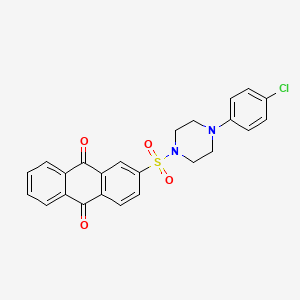

Antimicrobial Agents

Another significant application is in the synthesis of novel benzoquinones with promising antimicrobial activity. These molecules were evaluated for their antibacterial and antifungal potential, revealing that certain derivatives exhibited high antimicrobial activity against a range of organisms, highlighting the potential for the development of new antimicrobial agents (Chaaban et al., 2012).

Corrosion Inhibitors

Additionally, related compounds have been studied for their effectiveness as corrosion inhibitors. For example, the corrosion inhibition efficiency and adsorption behavior of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactants at carbon steel/hydrochloric acid interfaces were investigated, demonstrating excellent inhibition properties and suggesting potential applications in protecting metals from corrosion (Tawfik, 2015).

Propiedades

IUPAC Name |

3-hexyl-N,4-diphenyl-1,3-thiazol-3-ium-2-amine;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2S.BrH/c1-2-3-4-11-16-23-20(18-12-7-5-8-13-18)17-24-21(23)22-19-14-9-6-10-15-19;/h5-10,12-15,17H,2-4,11,16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRZSQKOAQDTKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=C(SC=C1C2=CC=CC=C2)NC3=CC=CC=C3.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hexyl-4-phenyl-2-(phenylamino)thiazol-3-ium bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)

![5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2514098.png)

![3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2514099.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine](/img/structure/B2514105.png)

![N-(2-chlorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514107.png)

![N'-[(1E)-(2-fluorophenyl)methylene]adamantane-1-carbohydrazide](/img/structure/B2514109.png)

![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)